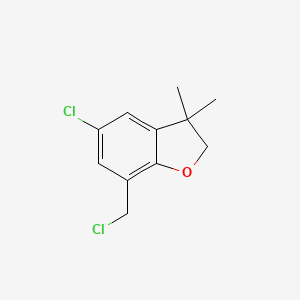
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran
説明
“5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran” is a chemical compound . The CAS Number is 1461705-84-9 . It has a molecular weight of 203.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O/c10-5-7-4-8 (11)3-6-1-2-12-9 (6)7/h3-4H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.07 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
科学的研究の応用
Analytical Identification of Derivatives
A study by Liu et al. (2017) reported the analytical properties of phenethylamine derivatives, including variants of dihydrobenzofuran. These compounds were identified using advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR).
Photochemical Transformations
Gvozdev et al. (2021) conducted a comprehensive study on chloro(4-methylpent-3-en-1-ynyl)carbene, related to dihydrobenzofuran derivatives, exploring its IR spectrum, structure, photochemical transformations, and reactions with alkenes (Gvozdev et al., 2021).
Antitubercular Agents
Prado et al. (2006) investigated derivatives of benzofuro[3,2-f][1]benzopyrans, closely related to dihydrobenzofurans, for their antitubercular properties. They found significant activities against Mycobacterium tuberculosis strains (Prado et al., 2006).
Excited-State Proton Transfer
Chen et al. (2016) synthesized compounds containing a dihydrobenzofuran core and studied their excited-state intramolecular proton transfer (ESIPT). They demonstrated the tunability of proton acidity and hydrogen-bond strength in these compounds (Chen et al., 2016).
Catalytic Synthesis
Kantevari et al. (2010) reported the synthesis of dihydrobenzofuran-tethered pyridines and dihydroquinolin-5(6H)-ones, employing a catalytic process. This showcases the potential of dihydrobenzofuran derivatives in complex organic syntheses (Kantevari et al., 2010).
Crystal Structure and DFT Study
Sapari et al. (2019) performed a crystal structure, Hirshfeld analysis, and DFT study on a compound related to 5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, providing insight into its molecular interactions and electronic structure (Sapari et al., 2019).
Palladium Catalyzed Asymmetric Transformations
Gorobets et al. (2004) explored the use of 3,3'-bis(RO)-MeO-BIPHEP derivatives, including dihydrobenzofuran derivatives, in palladium-catalyzed asymmetric transformations, highlighting their potential in stereoselective organic syntheses (Gorobets et al., 2004).
特性
IUPAC Name |
5-chloro-7-(chloromethyl)-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)6-14-10-7(5-12)3-8(13)4-9(10)11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMJUKJAHRYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C21)Cl)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



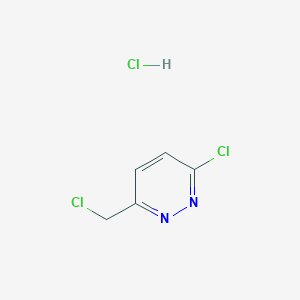
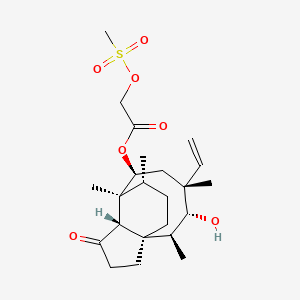
![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

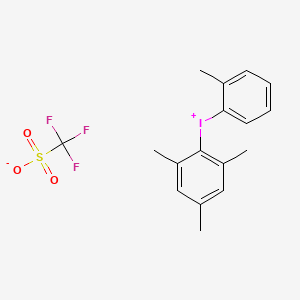
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)
![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)
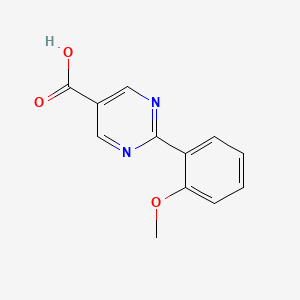
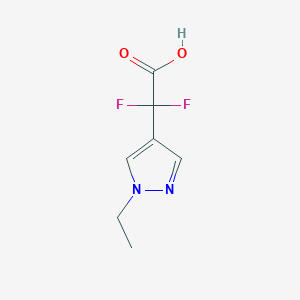
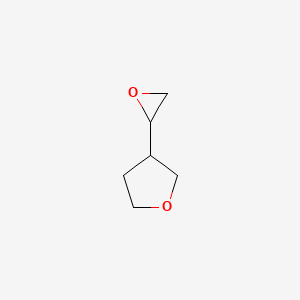
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)